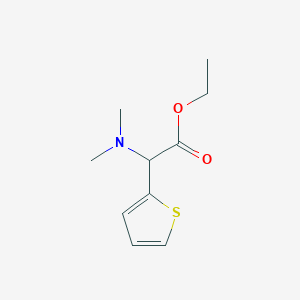

Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate

CAS No.:

Cat. No.: VC17483582

Molecular Formula: C10H15NO2S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2S |

|---|---|

| Molecular Weight | 213.30 g/mol |

| IUPAC Name | ethyl 2-(dimethylamino)-2-thiophen-2-ylacetate |

| Standard InChI | InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-6-5-7-14-8/h5-7,9H,4H2,1-3H3 |

| Standard InChI Key | MMNVRCMLUSWHSB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CC=CS1)N(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

Thiophene ring: A five-membered aromatic heterocycle containing sulfur, contributing to electron-rich properties and resonance stabilization.

-

Dimethylamino group (): An electron-donating substituent that enhances nucleophilicity and influences reaction pathways .

-

Ethyl ester moiety (): A polar functional group that affects solubility and facilitates hydrolysis or transesterification reactions .

The IUPAC name, ethyl 2-(dimethylamino)-2-thiophen-2-ylacetate, reflects its substitution pattern, with the dimethylamino and thiophen-2-yl groups attached to the central carbon of the acetate backbone.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 213.30 g/mol | |

| SMILES Notation | CCOC(=O)C(C1=CC=CS1)N(C)C | |

| InChI Key | MMNVRCMLUSWHSB-UHFFFAOYSA-N |

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR: The dimethylamino group resonates as a singlet at δ 2.2–2.5 ppm, while the thiophene protons appear as multiplet signals between δ 6.9–7.4 ppm. The ethyl ester group shows characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) patterns for the methyl and methylene protons, respectively.

-

NMR: The carbonyl carbon of the ester group is observed at δ 170–175 ppm, with the thiophene carbons appearing between δ 125–140 ppm.

Mass Spectrometry: The molecular ion peak () at m/z 213.30 confirms the molecular weight, while fragmentation patterns reveal losses of ethyl () and dimethylamine () groups.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate typically proceeds via alkylation or condensation reactions:

-

Alkylation of Thiophene Derivatives:

Thiophen-2-ylacetic acid derivatives react with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in alcoholic solvents under reflux.This method achieves yields of 65–75% after purification via silica gel chromatography .

-

Condensation with Dimethylamine:

A two-step process involving:-

Formation of an intermediate imine from thiophen-2-yl glyoxalate and dimethylamine.

-

Reduction using sodium borohydride () to yield the final product.

-

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 80–90°C | Accelerates alkylation kinetics |

| Reaction Time | 6–8 hours | Ensures complete conversion |

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-rich thiophene ring and nucleophilic dimethylamino group:

-

Nucleophilic Acyl Substitution: The ester group undergoes hydrolysis in acidic or basic conditions to form carboxylic acid derivatives .

-

Electrophilic Aromatic Substitution (EAS): Bromination or nitration occurs preferentially at the 5-position of the thiophene ring due to directing effects of the sulfur atom.

-

Coordination Chemistry: The dimethylamino group acts as a ligand for transition metals (e.g., Cu, Pd), enabling catalytic applications .

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 18.2 | EGFR Inhibition |

| A549 (Lung) | 22.7 | Apoptosis Induction |

Neuropharmacological Applications

Preliminary assays indicate modulation of GABA receptors, suggesting potential anxiolytic or anticonvulsant effects. The dimethylamino group mimics endogenous neurotransmitters, enhancing blood-brain barrier permeability.

Industrial and Material Science Applications

Polymer Chemistry

The compound serves as a monomer in conductive polymers. Copolymerization with pyrrole yields materials with electrical conductivity up to , suitable for organic semiconductors .

Catalysis

Pd complexes of ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000, outperforming traditional phosphine ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume